[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
Description
The compound [1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is a bicyclic ether derivative featuring an aminomethyl group at position 1, a methyl group at position 3, and a hydroxymethyl group at position 4 (Figure 1).
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-6-7(5-10)2-8(3-7,4-9)11-6/h6,10H,2-5,9H2,1H3 |
InChI Key |
SCENUFJTUZNKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CC(C2)(O1)CN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is formed through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled conditions.
Introduction of the aminomethyl group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form amines or alcohols, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, nucleophiles.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(Aminomethyl)-3-methyl-2-oxabicyclo[211]hexan-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, [1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs differ in substituent positions, functional groups, and molecular weights (Table 1). These variations influence physicochemical properties, reactivity, and biological activity.
Table 1: Comparative Analysis of Structural Analogs
Physicochemical and Functional Differences
Polarity and Solubility: The target compound and its positional isomer () exhibit high polarity due to the aminomethyl and hydroxymethyl groups, favoring aqueous solubility. In contrast, the trifluoromethyl analog () shows reduced solubility in water but improved lipid solubility, enhancing blood-brain barrier penetration . Hydrochloride salts () demonstrate superior solubility in polar solvents compared to free bases, making them preferable for pharmaceutical formulations .
Electronic Effects: The trifluoromethyl group () introduces strong electron-withdrawing effects, stabilizing adjacent groups against oxidation and metabolic degradation . The aminomethyl group in the target compound facilitates hydrogen bonding, critical for receptor interactions in drug design .
Research Implications
- Drug Discovery : The target compound’s rigid scaffold and polar groups make it a candidate for CNS drugs targeting GPCRs or ion channels .
- Metabolic Stability : Trifluoromethyl analogs () are prioritized in lead optimization for prolonged half-life .
- Salt Forms : Hydrochloride salts () are advantageous for formulation but may require pH adjustment for bioavailability .
Biological Activity
[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is a bicyclic compound with potential biological activities that merit investigation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 157 Da
- LogP : -0.88 (indicating high hydrophilicity)
The compound features a bicyclic structure that may influence its interaction with biological targets, potentially enhancing its activity compared to linear analogs.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related oxabicyclic compounds have shown effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 62.5 |
| E. coli | 78.12 |
These findings suggest that this compound may possess similar or enhanced antimicrobial properties.
Antiproliferative Effects
In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as HeLa and A549, with IC50 values indicating potent activity . The antiproliferative effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with key enzymes in microbial metabolism.
- Disruption of Membrane Integrity : Antimicrobial effects may arise from alterations to bacterial cell membranes.
- Apoptosis Induction in Cancer Cells : Mechanistic studies suggest that these compounds can activate apoptotic pathways in cancer cells.
Case Studies
A recent study focused on the synthesis and characterization of derivatives of bicyclic amines, including this compound, demonstrating their potential as lead compounds in drug development for antimicrobial and anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
